molecular formula C24H42ClNO B14508728 4-Chloro-3-(octadecylamino)phenol CAS No. 63966-18-7

4-Chloro-3-(octadecylamino)phenol

Cat. No.: B14508728
CAS No.: 63966-18-7
M. Wt: 396.0 g/mol
InChI Key: QQHNGDHJXWDDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(octadecylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position and an octadecylamino group at the 3-position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(octadecylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(octadecylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(octadecylamino)phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes by interacting with lipid bilayers, leading to increased membrane permeability and leakage of cellular contents. This disruption can result in the inhibition of microbial growth and other biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

    Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antimicrobial agent in various products.

Uniqueness

4-Chloro-3-(octadecylamino)phenol is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties compared to other chlorophenols. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and potentially increasing its biological activity.

Properties

CAS No.

63966-18-7

Molecular Formula

C24H42ClNO

Molecular Weight

396.0 g/mol

IUPAC Name

4-chloro-3-(octadecylamino)phenol

InChI

InChI=1S/C24H42ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-21-22(27)18-19-23(24)25/h18-19,21,26-27H,2-17,20H2,1H3

InChI Key

QQHNGDHJXWDDFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C(C=CC(=C1)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.